molecular formula C6H5BClFO3 B2970521 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid CAS No. 1379466-81-5

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid

Cat. No.: B2970521
CAS No.: 1379466-81-5
M. Wt: 190.36
InChI Key: SCSAIHCHJCNILA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is a chemical compound with the CAS Number: 1379466-81-5 . It has a molecular weight of 190.37 and its IUPAC name is (3-chloro-4-fluoro-5-hydroxyphenyl)boronic acid . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.36 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the web search results did not provide more detailed physical and chemical properties of the compound.

Scientific Research Applications

Fluorescence Quenching Mechanism Study

A study on the fluorescence quenching mechanism of boronic acid derivatives, including those structurally related to 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid, demonstrates their potential in fluorescence-based sensors. The analysis, using Stern-Volmer kinetics, suggests that static quenching mechanisms are active, indicating these compounds' suitability for studying molecular interactions in various environments (Geethanjali, Nagaraja, & Melavanki, 2015).

Suzuki Cross-Coupling in Drug Development

The Suzuki cross-coupling reaction, involving arylboronic acids like this compound, has been applied to synthesize new thiophene derivatives with potential pharmacological applications. This approach underscores the compound's role in creating molecules with significant bioactivity, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Glucose Sensing Enhancement

In glucose sensing, the use of boronic acid derivatives has been explored to improve selectivity and sensitivity. By employing a unique "knock-out" binding mechanism, researchers have enhanced the selectivity for glucose, showcasing the compound's potential in developing more accurate and responsive glucose sensors (Huang et al., 2013).

Recognition of Hydrophilic Compounds

The ability of fluoroalkylated boronic acid derivatives to selectively recognize and transfer hydrophilic amino compounds from aqueous to organic media has been demonstrated. This property is significant for the purification processes and analytical applications where selective separation of compounds is required (Sawada et al., 2000).

Antifungal Activity and Drug Development

The antifungal activity of formylphenylboronic acids, including fluorinated derivatives, against various fungal strains highlights the potential of these compounds in developing new antifungal agents. The structure-activity relationship, particularly the role of fluorine substituents, underscores the compound's significance in medicinal chemistry (Borys et al., 2019).

Heterocyclic Compound Synthesis

Research into the synthesis of benziodoxaborole derivatives, involving this compound, reveals new pathways for creating heterocyclic compounds with potential applications in materials science and pharmacology. The structural investigation of these compounds offers insights into their chemical behavior and potential uses (Nemykin et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(3-chloro-4-fluoro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAIHCHJCNILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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